molecular formula C20H27O3P B13395165 [[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene

[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene

Katalognummer: B13395165
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: UEUUZAHLJDYELG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene is an organic compound that features a complex structure with multiple functional groups. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene typically involves multiple steps, starting from simpler benzene derivatives. The process often includes:

    Methoxymethylation: Introduction of methoxymethoxy groups to the benzene ring.

    Alkylation: Addition of the 2,3-dimethylbutyl group.

    Phosphorylation: Incorporation of the phenylphosphoryl group.

Each of these steps requires specific reagents and conditions. For example, methoxymethylation can be achieved using methoxymethyl chloride in the presence of a base, while alkylation might involve the use of alkyl halides and a strong base. Phosphorylation often requires the use of phosphorus oxychloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using automated systems to ensure precision and efficiency. The process would be optimized to maximize yield and minimize waste, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The phosphoryl group can be reduced to a phosphine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (for halogenation) or nitrating agents (for nitration).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzoic acid, while reduction could produce a phosphine derivative.

Wissenschaftliche Forschungsanwendungen

[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene involves its interaction with specific molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, while the phosphoryl group can act as a ligand for metal ions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methoxybenzene (Anisole): A simpler benzene derivative with a single methoxy group.

    Dimethylbutylbenzene: Lacks the methoxymethoxy and phosphoryl groups.

    Phenylphosphorylbenzene: Contains the phosphoryl group but lacks the methoxymethoxy and dimethylbutyl groups.

Uniqueness

[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene is unique due to its combination of functional groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C20H27O3P

Molekulargewicht

346.4 g/mol

IUPAC-Name

[[3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene

InChI

InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3

InChI-Schlüssel

UEUUZAHLJDYELG-UHFFFAOYSA-N

Kanonische SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.